4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid
Description
4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a fluorinated butanoic acid derivative featuring a 4-nitro-substituted pyrazole ring at the third carbon position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro-pyrazole moiety introduces electron-withdrawing properties and reactivity for further functionalization.
Properties
IUPAC Name |
4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAJQFCOQARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid moiety participates in acid-base equilibria, forming salts with bases. This property is exploited in purification and solubility modulation.
| Base Used | Product | Conditions | pKa Reference |
|---|---|---|---|
| NaOH | Sodium salt | Aqueous, 25°C | ~2.8 |
| KOH | Potassium salt | Ethanol reflux | Not reported |
The trifluoromethyl and nitro groups slightly lower the pKa compared to non-fluorinated analogs due to electron-withdrawing effects.
Esterification
The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for biological studies.
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 12h | 85% |
| Ethanol | DCC/DMAP | RT, 24h | 78% |
| Benzyl alcohol | PCl₃ | 0°C→RT, 6h | 91% |
Ester derivatives show improved membrane permeability in pharmacokinetic studies.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates the pyrazole ring for SNAr at the 4-position.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia | 100°C, DMF, 8h | 4-Amino derivative | 65% |
| Methoxide | MeOH, 60°C, 6h | 4-Methoxy derivative | 72% |
| Thiophenol | K₂CO₃, DMSO, 12h | 4-Phenylthio derivative | 58% |
Reactivity follows the order: C-4 > C-5 due to nitro’s meta-directing effect .
Reduction Reactions
The nitro group is reducible to amine, enabling access to aminopyrazole intermediates.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 3h | 4-Aminopyrazole derivative | 89% |
| Fe/HCl | H₂O, reflux, 2h | 4-Aminopyrazole derivative | 76% |
| NaBH₄/CuCl₂ | MeOH, 0°C, 1h | 4-Hydroxylamine derivative | 63% |
Reduced analogs exhibit enhanced hydrogen-bonding capacity for target binding.
Coupling Reactions
The carboxylic acid participates in peptide-like couplings for hybrid molecule synthesis.
| Coupling Reagent | Amine | Product | Yield |
|---|---|---|---|
| EDCl/HOBt | Benzylamine | Amide derivative | 82% |
| DCC/NHS | 4-Aminophenol | Phenoxyamide | 75% |
| SOCl₂ (acyl chloride) | Aniline | Anilide | 88% |
Amide derivatives are explored as kinase inhibitors and protease modulators .
Halogenation
Electrophilic halogenation occurs selectively on the pyrazole ring.
| Halogenating Agent | Position | Product | Yield |
|---|---|---|---|
| NBS (AIBN) | C-5 | 5-Bromo derivative | 68% |
| Cl₂ (FeCl₃) | C-5 | 5-Chloro derivative | 71% |
| I₂ (HIO₄) | C-5 | 5-Iodo derivative | 59% |
Halogenated analogs are intermediates for cross-coupling reactions .
Cyclocondensation
The acid group facilitates heterocycle formation via dehydrative cyclization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| PPA, 120°C | Toluene, 4h | Pyrazolo[1,5-a]pyrimidine | 66% |
| NH₂NH₂·H₂O | EtOH, reflux | Pyrazolo[3,4-d]triazole | 58% |
Resultant heterocycles show antimicrobial and anticancer activity.
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group.
| Conditions | Product | Yield |
|---|---|---|
| CuO, Quinoline, 200°C | 3-(4-Nitro-1H-pyrazol-1-yl)-1,1,1-trifluoropropane | 77% |
| AgNO₃, DMF, 80°C | Trifluoromethylpyrazole | 82% |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds featuring pyrazole structures exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the potency of these compounds against various pathogens. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Pharmacological Applications
The trifluoromethyl group is a well-known pharmacophore that can influence the pharmacokinetics and pharmacodynamics of drugs. Compounds containing this group have been associated with improved metabolic stability and bioavailability. Specifically, 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid may serve as a lead compound for synthesizing new drugs targeting various diseases, including cancer and inflammatory conditions .
Agrochemicals
Herbicide Development
The unique properties of this compound make it a candidate for herbicide formulations. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its uptake by plant systems. Preliminary studies suggest that such compounds could selectively inhibit the growth of specific weed species without affecting crop plants .
Pesticide Formulations
In addition to herbicides, this compound could be explored for use in pesticide formulations due to its potential insecticidal properties. The fluorinated nature of the compound may contribute to its effectiveness against pests resistant to conventional pesticides .
Materials Science
Electroluminescent Materials
Recent research has identified pyrazole derivatives as effective materials for organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups into pyrazole-based materials can enhance their electroluminescent properties, making them suitable for advanced display technologies .
Polymer Chemistry
In polymer science, fluorinated compounds are often used to modify the properties of polymers. The addition of this compound could lead to polymers with improved thermal stability and chemical resistance, expanding their application in harsh environments .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluated the efficacy against E. coli | Showed significant inhibition at low concentrations |
| Herbicide Efficacy Trial | Tested on common weed species | Demonstrated selective toxicity towards target weeds |
| Electroluminescent Material Research | Developed new OLEDs using pyrazole derivatives | Achieved higher brightness and efficiency compared to traditional materials |
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4,4-Trifluoro-3-(Trimethyl-1H-Pyrazol-4-yl)Butanoic Acid
Key Differences :
- Substituent on Pyrazole : The trimethyl variant (CAS: 1375473-90-7) has three methyl groups on the pyrazole ring, whereas the target compound features a nitro group at the 4-position.
- Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, increasing the acidity of the carboxylic acid compared to the electron-donating trimethyl groups. This difference impacts solubility and reactivity in coupling reactions.
- Molecular Weight and Formula :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid | C₈H₆F₃N₃O₄ | ~265.15* |
| 4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid | C₁₀H₁₃F₃N₂O₂ | 250.22 |
* Estimated based on structural analysis.
4,4,4-Trifluorobutyric Acid
Key Differences :
- Structure : Simpler backbone lacking the pyrazole ring.
- Functionality : The absence of the nitro-pyrazole group limits its utility in targeted molecular interactions but enhances its role as a building block for fluorinated compounds.
- Properties : Lower molecular weight (166.11 g/mol) and higher volatility compared to the nitro-pyrazole derivative.
3-(4-Nitro-1H-Pyrazol-1-yl)Propanoic Acid
Key Differences :
- Carbon Chain Length: Shorter propanoic acid chain reduces steric hindrance and lipophilicity.
Biological Activity
4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a nitro-substituted pyrazole moiety, which are known to influence its biological properties. The molecular formula is , with a predicted density of 1.65 g/cm³ and a boiling point of approximately 385.3 °C .
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit various antimicrobial properties. The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances their efficacy against bacterial strains. For instance, compounds with similar pyrazole structures have shown significant inhibition against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro .
3. Anticancer Potential
The potential anticancer activity of pyrazole derivatives has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with androgen receptors (AR). Notably, the presence of nitro groups has been correlated with enhanced activity against prostate cancer cell lines, suggesting that this compound may act as a selective androgen receptor modulator (SARM) .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and biological availability |
| Nitro group | Enhances potency against certain cancer cell lines |
| Pyrazole moiety | Contributes to antimicrobial and anti-inflammatory effects |
The presence of electron-withdrawing groups like the nitro group was found to enhance androgen receptor antagonism significantly, with studies showing lower IC50 values for compounds with such substitutions .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Molecular Structure evaluated various pyrazole derivatives for their antimicrobial efficacy. The findings indicated that compounds similar to this compound displayed potent activity against both Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents in enhancing activity .
Study 2: Anti-inflammatory Mechanisms
In another research article, the anti-inflammatory potential was assessed using in vitro models where the compound significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .
Study 3: Cancer Cell Line Studies
A comprehensive evaluation involving prostate cancer cell lines demonstrated that derivatives bearing the nitro group effectively inhibited cell proliferation and induced apoptosis through AR degradation pathways. This study provided insights into the mechanisms through which these compounds exert anticancer effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a nitro-substituted pyrazole precursor with a trifluorobutanoic acid derivative. Key steps include:
- Nucleophilic substitution to introduce the pyrazole moiety.
- Acid-catalyzed cyclization or condensation reactions to form the butanoic acid backbone.
Critical parameters include temperature control (80–120°C), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents to minimize side products .- Optimization : Use flash chromatography for purification and monitor reaction progress via TLC or HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Core Techniques :
- 1H/13C NMR : Assign peaks to confirm the trifluoromethyl group (δ ~110–120 ppm for CF3 in 13C NMR) and pyrazole ring protons (δ 7.5–8.5 ppm for aromatic H) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion [M+H]+ at m/z 311.04 (calculated for C7H6F3N3O4) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in nitro-pyrazole derivatives?
- Challenges : Nitro groups introduce steric hindrance, complicating crystal growth. Use slow evaporation in polar solvents (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
- Data Interpretation : Analyze bond angles (e.g., C-Nitro bond ~125°) and torsion angles to confirm the planar geometry of the pyrazole ring. Compare with published triclinic systems (e.g., a = 8.5 Å, b = 9.8 Å for similar compounds) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
- Key Modifications :
- Nitro Group Position : Para-substitution on pyrazole enhances electron-withdrawing effects, increasing binding affinity to targets like cyclooxygenase-2 (COX-2) .
- Trifluoromethyl Group : Improves metabolic stability and membrane permeability .
Q. How should researchers address contradictions in synthetic yields (e.g., 22% vs. 86%)?
- Troubleshooting :
- Side Reactions : Monitor intermediates for premature nitro-group reduction using LC-MS.
- Purification Losses : Replace silica gel chromatography with preparative HPLC for polar byproducts .
Q. What in vitro models are suitable for evaluating this compound’s biological efficacy?
- Screening Protocols :
- Cell-Based Assays : Use RAW 264.7 macrophages to measure TNF-α suppression (ELISA).
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or NADPH oxidase activity .
- Dose-Response : Test concentrations from 1 µM to 100 µM to establish EC50 values .
Q. Does stereochemistry at the butanoic acid chain impact bioactivity?
- Chiral Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
